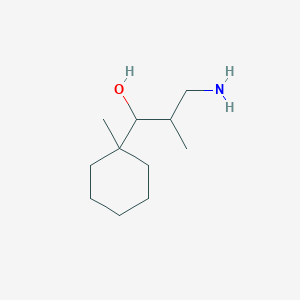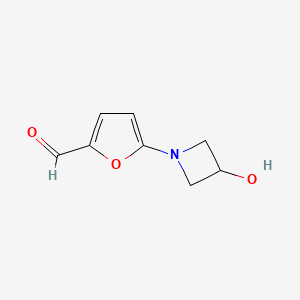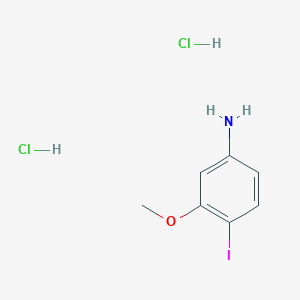
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid: is a heterocyclic compound that contains a thiophene ring substituted with chlorosulfonyl, methoxymethyl, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources.
Introduction of Substituents: The chlorosulfonyl group can be introduced via chlorosulfonation, where the thiophene ring is treated with chlorosulfonic acid. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride. The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thiophene ring with carbon dioxide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the substituents are oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the chlorosulfonyl group can be replaced with other functional groups through nucleophilic substitution.
Hydrolysis: The compound can undergo hydrolysis reactions, where the ester or amide bonds are cleaved to form carboxylic acids and alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: Common hydrolyzing agents include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring or the substituents.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Carboxylic acids and alcohols or amines.
科学的研究の応用
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid: has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of drug candidates with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein-ligand interactions, and other biological processes.
作用機序
The mechanism of action of 5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Chemical Reactivity: The compound’s functional groups may undergo chemical reactions that alter the structure and function of target molecules.
類似化合物との比較
Similar Compounds
5-Chloro-4-methoxythiophene-3-carboxylic acid: Similar structure but lacks the chlorosulfonyl group.
2-Methoxymethylthiophene-3-carboxylic acid: Similar structure but lacks the chlorosulfonyl and chloro groups.
5-Chlorothiophene-3-carboxylic acid: Similar structure but lacks the methoxymethyl and chlorosulfonyl groups.
Uniqueness
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid:
特性
分子式 |
C7H7ClO5S2 |
|---|---|
分子量 |
270.7 g/mol |
IUPAC名 |
5-chlorosulfonyl-2-(methoxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H7ClO5S2/c1-13-3-5-4(7(9)10)2-6(14-5)15(8,11)12/h2H,3H2,1H3,(H,9,10) |
InChIキー |
XYCGGSBTFXRTFL-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(C=C(S1)S(=O)(=O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)







